molecular formula C17H17ClN4O3S B6498754 N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1048678-50-7

N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B6498754
CAS No.: 1048678-50-7
M. Wt: 392.9 g/mol
InChI Key: QAXVCFYIMMVFJM-UHFFFAOYSA-N
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Description

This compound is a thiazole derivative featuring a 1,3-thiazol-2-yl core substituted with a carbamoylmethyl group linked to a 5-chloro-2-methylphenyl moiety. Structural characterization of such compounds typically employs X-ray crystallography, with refinement tools like SHELXL being widely used for small-molecule analysis . The chloro and methyl substituents on the phenyl ring likely influence lipophilicity and metabolic stability, while the thiazole and pyrrolidone moieties contribute to binding affinity in biological targets.

Properties

IUPAC Name

N-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c1-9-2-3-10(18)6-13(9)21-15(24)7-11-8-26-17(19-11)22-16(25)12-4-5-14(23)20-12/h2-3,6,8,12H,4-5,7H2,1H3,(H,20,23)(H,21,24)(H,19,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXVCFYIMMVFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

  • Structural Differences: The core structure here is a thiazolidinone (4-oxo-1,3-thiazolidin-3-yl) rather than a thiazole. Substituents include a trifluoromethylphenyl group (electron-withdrawing) and a 3-phenylindole carboxamide. The indole moiety may enhance π-π stacking compared to the pyrrolidone in the target compound.
  • Synthesis : Similar coupling strategies (amide bond formation) are employed, but starting materials differ (e.g., indole derivatives vs. pyrrolidone precursors) .

Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Analogs

  • The 4-methyl substituent on the thiazole may reduce steric hindrance compared to the carbamoylmethyl group in the target compound.
  • Synthesis : Nitrile intermediates are coupled with ethyl 2-bromoacetoacetate, followed by hydrolysis and amidation. This contrasts with the target compound’s synthesis, which likely involves chloroacetyl chloride acylation and subsequent coupling .
  • Biological Relevance : Pyridinyl analogs are often optimized for kinase inhibition, suggesting the target compound’s phenyl-chloro group may prioritize lipophilic interactions over polar binding .

N-[5-(4-R-benzyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidine-2-carboxamides

  • Structural Differences :
    • A tetrahydropyrimidine carboxamide replaces the pyrrolidone, offering additional hydrogen-bonding sites.
    • The 4-R-benzyl group (R = substituent) on the thiazole allows for modular functionalization, unlike the fixed 5-chloro-2-methylphenyl group in the target compound.
  • Synthesis : Thiazol-2-ylamines are acylated with chloroacetyl chloride, followed by sulfur/morpholine-mediated cyclization. This highlights divergent pathways compared to the target compound’s synthesis, which may prioritize direct amidation steps .

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